molecular formula C21H27ClN2 B13766589 2-[2-(Dimethylamino)ethyl]-5-methyl-2-(naphthalen-1-yl)hex-4-enenitrile--hydrogen chloride (1/1) CAS No. 50765-71-4

2-[2-(Dimethylamino)ethyl]-5-methyl-2-(naphthalen-1-yl)hex-4-enenitrile--hydrogen chloride (1/1)

Cat. No.: B13766589
CAS No.: 50765-71-4
M. Wt: 342.9 g/mol
InChI Key: HQZMBBVUXLTMFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(Dimethylamino)ethyl]-5-methyl-2-(naphthalen-1-yl)hex-4-enenitrile–hydrogen chloride (1/1) is a complex organic compound with a unique structure that includes a dimethylamino group, a naphthalene ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Dimethylamino)ethyl]-5-methyl-2-(naphthalen-1-yl)hex-4-enenitrile–hydrogen chloride (1/1) typically involves multiple steps, including the formation of the hex-4-enenitrile backbone, the introduction of the naphthalene ring, and the addition of the dimethylamino group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Dimethylamino)ethyl]-5-methyl-2-(naphthalen-1-yl)hex-4-enenitrile–hydrogen chloride (1/1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

2-[2-(Dimethylamino)ethyl]-5-methyl-2-(naphthalen-1-yl)hex-4-enenitrile–hydrogen chloride (1/1) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(Dimethylamino)ethyl]-5-methyl-2-(naphthalen-1-yl)hex-4-enenitrile–hydrogen chloride (1/1) involves its interaction with specific molecular targets and pathways. The dimethylamino group may interact with receptors or enzymes, while the naphthalene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate biological activity and lead to various effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of hex-4-enenitrile and naphthalene, such as:

Uniqueness

The uniqueness of 2-[2-(Dimethylamino)ethyl]-5-methyl-2-(naphthalen-1-yl)hex-4-enenitrile–hydrogen chloride (1/1) lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

CAS No.

50765-71-4

Molecular Formula

C21H27ClN2

Molecular Weight

342.9 g/mol

IUPAC Name

2-[2-(dimethylamino)ethyl]-5-methyl-2-naphthalen-1-ylhex-4-enenitrile;hydrochloride

InChI

InChI=1S/C21H26N2.ClH/c1-17(2)12-13-21(16-22,14-15-23(3)4)20-11-7-9-18-8-5-6-10-19(18)20;/h5-12H,13-15H2,1-4H3;1H

InChI Key

HQZMBBVUXLTMFX-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(CCN(C)C)(C#N)C1=CC=CC2=CC=CC=C21)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.